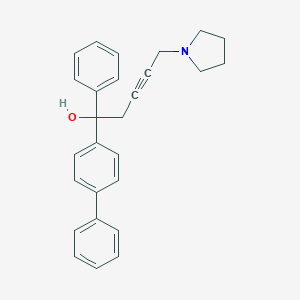![molecular formula C16H11ClN4OS B286688 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286688.png)
6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential application in the field of cancer research. CMT-3 belongs to the class of triazolothiadiazoles, which are known to exhibit potent anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the degradation of extracellular matrix (ECM) components. MMPs are overexpressed in cancer cells and are known to contribute to the invasion and metastasis of cancer cells. This compound inhibits the activity of MMPs by binding to their active site and preventing the degradation of ECM components. This results in the inhibition of cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity without causing significant toxicity to normal cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. This compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMPs and upregulating the expression of tissue inhibitors of metalloproteinases (TIMPs). In addition, this compound has been shown to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Avantages Et Limitations Des Expériences En Laboratoire
6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages as a potential anticancer agent. It exhibits potent anticancer activity against a wide range of cancer cell lines and enhances the efficacy of chemotherapy drugs. It also exhibits low toxicity to normal cells and has a well-defined mechanism of action. However, there are also some limitations associated with the use of this compound in lab experiments. The synthesis of this compound is complex and requires specialized equipment and expertise. In addition, the stability of this compound in biological systems is not well understood, and further studies are needed to determine its pharmacokinetic and pharmacodynamic properties.
Orientations Futures
There are several future directions for the research on 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is to investigate the use of this compound in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. Another direction is to investigate the use of this compound as a potential therapeutic agent for other diseases, such as inflammatory disorders and microbial infections. Further studies are also needed to determine the pharmacokinetic and pharmacodynamic properties of this compound and its potential toxicity in vivo. Overall, the research on this compound holds great promise for the development of novel and effective anticancer agents.
Méthodes De Synthèse
The synthesis of 6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-chlorobenzaldehyde, 4-methoxybenzaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The resulting product is then subjected to cyclization using concentrated sulfuric acid to obtain this compound. The yield of this compound obtained through this method is approximately 60%.
Applications De Recherche Scientifique
6-(2-Chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential application in the field of cancer research. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, prostate, colon, and lung cancer. This compound has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs, such as paclitaxel and doxorubicin, in cancer treatment.
Propriétés
Formule moléculaire |
C16H11ClN4OS |
|---|---|
Poids moléculaire |
342.8 g/mol |
Nom IUPAC |
6-(2-chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11ClN4OS/c1-22-11-8-6-10(7-9-11)14-18-19-16-21(14)20-15(23-16)12-4-2-3-5-13(12)17/h2-9H,1H3 |
Clé InChI |
UKUNPGSBIWJKBB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Cl |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)
![2-[1,1'-biphenyl]-4-yl-N-(4-ethoxyphenyl)acetamide](/img/structure/B286615.png)










